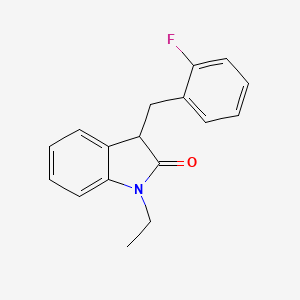
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a combination of fluorine, methyl groups, and an oxazole ring, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups are introduced via electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the oxazole ring with the substituted phenyl groups using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, solvent, and reaction time, and employing purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the oxazole ring to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities, such as in organic electronics or as a building block for polymers.
Mécanisme D'action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methyl groups can enhance binding affinity and selectivity, while the oxazole ring may facilitate interactions with specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- 5-(3-methylphenyl)-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of both fluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its stability, binding affinity, and selectivity in various applications.
Propriétés
Formule moléculaire |
C18H15FN2O2 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O2/c1-11-4-3-5-14(8-11)20-18(22)16-10-17(23-21-16)13-7-6-12(2)15(19)9-13/h3-10H,1-2H3,(H,20,22) |
Clé InChI |
WLVQZCQETALQKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B11352123.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11352124.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11352126.png)
![N-cyclohexyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352145.png)
![(4-Propoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352152.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11352168.png)
![2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11352186.png)
![N-(2,3-dimethylphenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11352189.png)
![N-(5-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352190.png)
![2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11352195.png)
![2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11352206.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11352207.png)
